Taltobulin trifluoroacetate

Overview

Description

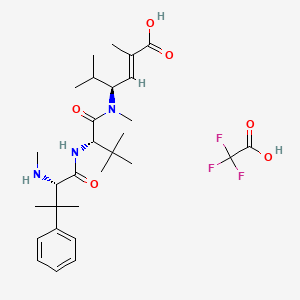

Taltobulin trifluoroacetate (CAS: 228266-41-9), also known as HTI-286 or SPA-110 trifluoroacetate, is a synthetic analog of the natural microtubule-disrupting agent hemiasterlin . It functions as a potent antimitotic agent by binding to tubulin, thereby inhibiting microtubule polymerization and inducing apoptosis in proliferating cells. Structurally, it retains the core tripeptide framework of hemiasterlin but incorporates modifications to enhance stability and bioavailability. This compound is widely utilized in antibody-drug conjugates (ADCs) as a cytotoxic payload, leveraging its high potency (nanomolar IC50 values) to target cancer cells . Its trifluoroacetate salt form is selected for improved solubility and formulation stability, critical for therapeutic applications .

Preparation Methods

Trifluoroacetate Salt Formation: Reaction Mechanisms and Conditions

General Protocol for Salt Formation

Salt formation is typically achieved by dissolving the taltobulin free base in a polar aprotic solvent (e.g., dichloromethane or ethyl acetate) and treating it with trifluoroacetic acid or trifluoroacetyl chloride under controlled conditions. The reaction proceeds via acid-base neutralization, where the tertiary amine groups of taltobulin react with TFA to form the ionic salt . Key parameters include:

-

Temperature : Reactions are conducted at low temperatures (−25°C to 0°C) to minimize side reactions and ensure high yields .

-

Stoichiometry : A molar ratio of 1:1 to 1:2 (free base:TFA) is typically employed, though excess TFA may be used to drive the reaction to completion .

-

Solvent Choice : Solvents must fully dissolve the free base while remaining inert to TFA. Ethyl acetate and acetonitrile are commonly used .

Patent-Derived Methodology

A patented method for synthesizing trifluoroacetate esters (CN1281847A) provides insight into analogous salt formation processes . Although originally designed for small-molecule esters, this protocol has been adapted for peptide derivatives like taltobulin:

-

Cooling and Mixing : The free base is dissolved in a chilled solvent (−25°C), followed by gradual addition of trifluoroacetyl chloride.

-

Reaction Monitoring : The mixture is maintained at −25°C to −15°C for 60–90 minutes to ensure complete conversion.

-

Degassing and Purification : Residual HCl and unreacted trifluoroacetyl chloride are removed via degassing under reduced pressure. The crude product is then purified through distillation or recrystallization .

Table 1: Optimized Reaction Conditions for Trifluoroacetate Salt Formation

Purification and Isolation Techniques

Crystallization and Filtration

Post-reaction, the trifluoroacetate salt is isolated via anti-solvent crystallization. Adding hexane or diethyl ether to the reaction mixture induces precipitation, which is filtered and washed with cold solvent to remove impurities . The crystalline product is then dried under vacuum to achieve a purity ≥98%, as confirmed by HPLC .

Distillation for High-Purity Grades

For pharmaceutical-grade material, short-path distillation under reduced pressure (10–20 mmHg) is employed. This step removes residual solvents and traces of unreacted TFA, yielding a product with >99% purity .

Analytical Characterization

Spectroscopic Confirmation

-

NMR Spectroscopy : and NMR spectra confirm the integrity of the tripeptide backbone and the presence of the trifluoroacetate counterion .

-

Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 587.67 [M+H] .

Purity and Stability Assessment

-

HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 214 nm) is used to quantify purity, typically >98% .

-

Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition observed above 150°C .

Table 2: Key Analytical Parameters for this compound

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥98% |

| Residual Solvents | GC-FID | <500 ppm (ICH Q3C guidelines) |

| Water Content | Karl Fischer Titration | ≤0.5% w/w |

Scale-Up Considerations and Industrial Feasibility

Challenges in Large-Scale Synthesis

-

Temperature Control : Maintaining sub-zero temperatures in bulk reactors requires specialized equipment .

-

Cost of TFA Derivatives : Trifluoroacetyl chloride, while reactive, is cost-prohibitive at multi-kilogram scales .

Process Optimization Strategies

Chemical Reactions Analysis

Taltobulin trifluoroacetate undergoes various chemical reactions, primarily involving its antimicrotubule activity. It inhibits the polymerization of tubulin, leading to the disruption of microtubule organization within cells. This disruption induces mitotic arrest and apoptosis . Common reagents used in these reactions include tubulin and various cell lines for in vitro studies .

Scientific Research Applications

Scientific Research Applications

1. Cancer Treatment

Taltobulin trifluoroacetate has been investigated for its efficacy in treating various cancers due to its mechanism of action as a vascular-disrupting agent. This property allows it to selectively target and damage the vasculature associated with tumors, leading to tumor necrosis and reduced growth rates.

2. Mechanistic Studies

Research has utilized this compound to explore the mechanisms underlying tubulin inhibition and its effects on cancer cell proliferation. Studies have shown that it can induce apoptosis in cancer cells at low nanomolar concentrations, highlighting its potential as an effective therapeutic agent.

3. Combination Therapies

This compound has been studied in combination with other chemotherapeutic agents, such as carboplatin. Research indicates that this combination can enhance therapeutic efficacy while potentially reducing systemic toxicity associated with higher doses of individual drugs.

Data Tables

Case Studies

Case Study 1: Efficacy in Breast Cancer Models

In a study involving MDA-MB-231 human breast tumor xenografts, this compound was administered at doses of 5 mg/kg twice weekly. Results indicated a significant delay in tumor growth compared to control groups, demonstrating its potential as a standalone or combinatorial therapy .

Case Study 2: Vascular Disruption Mechanism

A detailed examination of the vascular-disrupting effects of this compound revealed that it induces rapid changes in tumor blood flow, leading to increased necrosis within 24 hours post-treatment. This effect was confirmed through imaging techniques that tracked changes in vascular integrity .

Mechanism of Action

The mechanism of action of Taltobulin trifluoroacetate involves its binding to the vinca domain between the alpha- and beta-subunits of tubulin. This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. The compound induces mitotic arrest and apoptosis by interfering with the normal function of microtubules during cell division . It also activates both the extracellular signal-regulated kinases and phosphoinositide 3-kinase/AKT signaling pathways, promoting cell viability and reducing apoptosis in certain contexts .

Comparison with Similar Compounds

Hemiasterlin Analogs

Taltobulin trifluoroacetate is part of a broader class of hemiasterlin derivatives. Key comparisons with structurally related analogs (Table 1) highlight its unique efficacy:

- Molecular modeling suggests that proper orientation of the C-terminal H-bond acceptor is critical for tubulin binding, a feature preserved in taltobulin but disrupted in inactive analogs .

Other ADC Payloads

This compound is compared to microtubule-targeting ADC payloads like monomethyl auristatin E (MMAE) and vinca alkaloids. However, its hemiasterlin-derived structure offers distinct pharmacokinetic advantages, such as reduced susceptibility to multidrug resistance (MDR) pumps compared to taxanes or vincristine .

Trifluoroacetate Salts in Therapeutics

The trifluoroacetate counterion is commonly used in peptide formulations for enhanced stability and solubility. Comparisons with other salts reveal:

- LF-3-88 : Trifluoroacetate and hydrochloride salts outperformed tartrate in behavioral assays, suggesting salt-dependent bioavailability .

- CSP7 trifluoroacetate : Lyophilized formulations with lactose exhibited superior moisture resistance compared to mannitol-based analogs, emphasizing the role of excipients in stabilizing trifluoroacetate salts .

Biological Activity

Taltobulin trifluoroacetate, also known as HTI-286, is a synthetic analogue of the natural product hemiasterlin, which is derived from marine sponges. This compound has garnered significant attention due to its potent biological activity as an antimicrotubule agent, particularly in the context of cancer therapeutics. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. It binds to the vinca domain of tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells. This mechanism is crucial for its efficacy as a cytotoxic agent in cancer therapy.

- Inhibition of Tubulin Polymerization : Taltobulin inhibits the assembly of purified tubulin, which is essential for microtubule formation. This inhibition prevents normal cell division and induces cell death .

- Disruption of Microtubule Organization : In cellular environments, taltobulin disrupts the organization of microtubules, further contributing to its cytotoxic effects .

Cytotoxicity Profiles

Taltobulin has demonstrated significant cytotoxicity against various cancer cell lines. In comparative studies with hemiasterlin, taltobulin's potency was found to be slightly lower but still within a therapeutically relevant range.

Table 1: Cytotoxicity of this compound

The above table summarizes the IC50 values for this compound across different cancer cell lines. Notably, taltobulin exhibits sub-nanomolar potency against HER2-positive cell lines while showing negligible activity against HER2-negative cells.

Case Studies and Research Findings

- Phase II Clinical Trials : Taltobulin advanced to Phase II clinical trials for non-small cell lung cancer (NSCLC) but was halted due to business decisions by Wyeth. Despite this setback, its potential as a targeted therapy remains significant .

- Antibody-Drug Conjugates (ADCs) : Recent studies have explored the use of taltobulin as a payload in ADCs targeting HER2-positive cancers. These conjugates demonstrated exquisite cytotoxicity against HER2-expressing cells while sparing antigen-negative cells, suggesting a promising avenue for targeted cancer therapy .

- Resistance Mechanisms : Unlike other microtubule-targeting agents such as paclitaxel and vinblastine, taltobulin is noted for its ability to circumvent P-glycoprotein-mediated drug resistance, making it a valuable candidate in treating resistant cancer types .

Q & A

Q. Basic: What are the key synthetic steps for Taltobulin trifluoroacetate, and how are intermediates purified?

This compound is synthesized via multi-step organic reactions. Key steps include:

- Friedel-Crafts acylation : Combines dimethylacrylic acid with benzene using AlCl₃ to form 3-methyl-3-phenylbutanoic acid (Intermediate II) .

- Mixed anhydride formation : Intermediate II reacts with pivaloyl chloride and Et₃N to generate a reactive intermediate, enabling coupling with chiral auxiliaries (e.g., (S)-4-isopropyl-2-oxazolidinone) to establish stereochemistry .

- Peptide coupling : PyBOP and LiAlH₄ are used for sequential amino acid additions (e.g., Weinreb amide formation and Wittig olefination) to assemble the peptide backbone .

Purification challenges : Boc-protecting groups require acidic hydrolysis (e.g., trifluoroacetic acid), followed by reverse-phase HPLC to isolate intermediates. Residual trifluoroacetate counterions are removed via lyophilization or ion-exchange chromatography .

Q. Advanced: How can coupling efficiency in Taltobulin synthesis be optimized using Design of Experiments (DoE)?

DoE methodologies systematically optimize reaction parameters:

- Variable selection : Test temperature, stoichiometry, and catalyst concentration (e.g., PyBOP) for amide bond formation.

- Response surface modeling : Quantify yield and purity trade-offs. For example, LiAlH₄ reduction of Weinreb amides (Intermediate XIII) is sensitive to solvent polarity and reaction time .

- Case study : A DoE approach for sodium trifluoroacetate cluster optimization in mass spectrometry (ICR cell tuning) demonstrated that voltage adjustments and harmonic signal monitoring improve resolution . Apply similar principles to troubleshoot low-yield coupling steps .

Q. Basic: Which analytical techniques confirm this compound structure and purity?

- NMR spectroscopy : ¹H/¹³C NMR verifies backbone connectivity and counterion presence (e.g., trifluoroacetate’s characteristic 19F signal at ~-75 ppm) .

- HPLC-MS : Reverse-phase C18 columns (gradient: 0.1% TFA in water/acetonitrile) separate impurities, while ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) .

- Ion chromatography : Quantifies trifluoroacetate content (detection limit: 0.2 ppb) using suppressed conductivity detection .

Q. Advanced: How do trifluoroacetate counterions impact Taltobulin’s stability and bioactivity?

- Stability : Trifluoroacetate salts are hygroscopic and degrade under basic conditions. Electrochemical studies show decomposition via Kolbe reaction pathways (e.g., forming C₂F₆ and CO₂ under anodic potentials) . Monitor stability using accelerated aging tests (40°C/75% RH) with HPLC .

- Bioactivity : Counterions can alter solubility and receptor binding. For example, TT-232 (a somatostatin analog) exhibits IC₅₀ ~0.1 nM for rat synaptosomal receptors, but trifluoroacetate may compete with chloride in binding assays . Use dialysis or ion replacement (e.g., acetate) to assess counterion effects .

Q. Basic: What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with trifluoroacetic acid (TFA) .

- Waste management : Neutralize TFA-containing waste with sodium bicarbonate before disposal. Store separately in labeled containers for hazardous waste processing .

Q. Advanced: How can discrepancies between in vitro and in vivo bioactivity data be resolved?

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled Taltobulin. Adjust dosing regimens if rapid clearance (e.g., renal excretion) reduces efficacy .

- Metabolite screening : LC-MS/MS identifies degradation products (e.g., de-esterified metabolites) that may antagonize in vivo targets .

- Species-specific receptor affinity : Compare binding kinetics across models (e.g., murine vs. human receptors) using surface plasmon resonance (SPR) .

Q. Basic: How is the trifluoroacetate counterion removed during final purification?

- Lyophilization : Repeated freeze-drying reduces TFA content but may retain traces.

- Ion-exchange chromatography : Use DEAE-cellulose columns with NaCl gradients to replace trifluoroacetate with acetate .

- Dialysis : For large-scale batches, dialyze against ammonium bicarbonate (pH 7.4) using 1 kDa MWCO membranes .

Q. Advanced: What electrochemical considerations apply to this compound stability studies?

- Anodic decomposition : At potentials >1.5 V (vs. Ag/AgCl), trifluoroacetate undergoes decarboxylation, forming CF₃ radicals. Use cyclic voltammetry to identify degradation thresholds .

- Mitigation strategies : Buffer with non-nucleophilic salts (e.g., tetrabutylammonium hexafluorophosphate) to stabilize electrochemical environments during formulation .

Properties

IUPAC Name |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N3O4.C2HF3O2/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19;3-2(4,5)1(6)7/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34);(H,6,7)/b18-16+;/t20-,21-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWPCKJNFBDPFA-LPWSJWOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.